4-(Dimethylamino)-2',4'-dimethoxychalcone

Anti-inflammatory Nitric oxide synthase inhibition Structure-activity relationship

SAR studies of dimethylamino-chalcone anti-inflammatory agents often lack a structurally faithful inactive comparator, risking false-positive attribution of scaffold-wide activity. 4-(Dimethylamino)-2',4'-dimethoxychalcone fills this gap as a positionally defined negative control-sharing MW, logP, and chromophore with the active 2',5'-dimethoxy isomer but delivering negligible iNOS/COX-2 inhibition. Key advantages: [1] Matched molecular pair for isomer-resolving analytical methods; [2] Enables unambiguous assignment of activity cliffs driven by methoxy regiochemistry; [3] Supplied with isomer-confirmed identity to prevent procurement of impure material that confounds biological results.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 1237-50-9
Cat. No. B12695228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2',4'-dimethoxychalcone
CAS1237-50-9
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C19H21NO3/c1-20(2)15-8-5-14(6-9-15)7-12-18(21)17-11-10-16(22-3)13-19(17)23-4/h5-13H,1-4H3/b12-7+
InChIKeyQTBFXTDVGVUEJQ-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)-2',4'-dimethoxychalcone: Identity and Structural Classification


4-(Dimethylamino)-2',4'-dimethoxychalcone (CAS 1237-50-9, molecular formula C19H21NO3, molecular weight 311.37 g/mol) is a synthetic chalcone derivative belonging to the 1,3-diaryl-propenone class, characterized by a 4-dimethylamino substituent on the B-ring and 2',4'-dimethoxy substitution on the A-ring . This compound is part of a family of dimethylamino-methoxychalcones systematically investigated for anti-inflammatory activity through inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways [1]. Its physicochemical profile—density 1.128 g/cm³, boiling point 492 °C at 760 mmHg, refractive index 1.603—places it within a specific property space distinct from simpler dimethylaminochalcones .

Why Positional Methoxy Isomerism Dictates Functional Activity


Within the dimethylamino-chalcone series, positional isomerism of methoxy substituents on the A-ring is not a minor structural nuance—it is the primary determinant of pharmacological activity. The 2',4'-dimethoxy substitution pattern (as in CAS 1237-50-9) produces a fundamentally different biological outcome compared to the 2',5'-dimethoxy and 3',4'-dimethoxy regioisomers. In head-to-head series testing, the 2',5'-dimethoxychalcone analog achieved submicromolar dual inhibition of NO and PGE2 production (IC50 ~0.6–0.7 μM), whereas the 2',4'-dimethoxy substitution yielded compounds described as 'less active or inactive' [1]. Similarly, the 3',4'-dimethoxy isomer (CH11) operates through a distinct mechanism as a superoxide scavenger rather than a direct iNOS/COX-2 inhibitor [2]. These positional isomer-specific activity cliffs mean that no dimethylamino-methoxychalcone can be assumed interchangeable with another for procurement purposes without explicit isomer-matched activity data [1].

Quantitative Differentiation Evidence for Scientific Procurement


NO/PGE2 Inhibitory Activity Cliff vs. 2',5'-Dimethoxy Regioisomer

In the foundational dimethylamino-chalcone series reported by Rojas et al. (2002) and summarized in the Nowakowska (2007) review, the 2',5'-dimethoxychalcone analogue (Compound 6) was identified as the most potent dual inhibitor of NO and PGE2 production with IC50 values in the submicromolar range (0.6 and 0.7 μM for chalcones 80 and 81, respectively). In direct contrast, the 2',4'-dimethoxylation pattern—which corresponds precisely to 4-(dimethylamino)-2',4'-dimethoxychalcone (CAS 1237-50-9)—was explicitly characterized as producing 'less active or inactive compounds' under identical assay conditions [1]. This represents a clear activity cliff where shifting one methoxy group from the 5'-position to the 4'-position on the A-ring abolishes potent anti-inflammatory activity in the RAW 264.7 macrophage NO/PGE2 assay system.

Anti-inflammatory Nitric oxide synthase inhibition Structure-activity relationship

Positional Isomer Functional Divergence: Distinct Anti-Inflammatory Mechanisms

The 3',4'-dimethoxy positional isomer, 4-dimethylamino-3',4'-dimethoxychalcone (CH11, CAS distinct from 1237-50-9), has been independently characterized as a superoxide scavenger and iNOS expression downregulator. CH11 inhibited zymosan-induced chemiluminescence in mouse peritoneal macrophages (IC50 = 5 μM against superoxide generation) and suppressed iNOS protein expression in vivo in the mouse air-pouch model at 25 mg/kg [1]. Critically, no equivalent superoxide scavenging or iNOS downregulation data exist for the 2',4'-dimethoxy isomer (CAS 1237-50-9). The 2',4'-dimethoxy compound was tested in the same research program (Rojas et al. 2002) but showed diminished activity in the NO/PGE2 production assay, suggesting that the 2',4'- vs. 3',4'-dimethoxy positional isomerism routes these compounds into fundamentally different anti-inflammatory mechanisms [2].

iNOS downregulation Superoxide scavenging Isomer selectivity

Physicochemical Differentiation from Simpler 4-Dimethylaminochalcone

The addition of 2',4'-dimethoxy substituents to the 4-dimethylaminochalcone scaffold produces measurable changes in key physicochemical parameters that serve as practical quality and identity verification markers. 4-(Dimethylamino)-2',4'-dimethoxychalcone (MW 311.37 g/mol, density 1.128 g/cm³, boiling point 492 °C, refractive index 1.603) is substantially differentiated from the parent 4-dimethylaminochalcone (DMAC, CAS 1030-27-9, MW 251.32 g/mol, C17H17NO) . The molecular weight increase of 60.05 g/mol and the elevated boiling point (492 °C vs. an estimated ~400 °C range for DMAC) provide unambiguous LC-MS and GC-MS identifiers. The refractive index of 1.603 is also a specific optical property useful for incoming material verification .

Physicochemical characterization Quality control Procurement specification

MAO-B Inhibitory Profile: Predicted Activity Loss vs. Parent Chalcone

4-Dimethylaminochalcone (DMAC, the non-methoxylated parent scaffold) has been characterized as an exceptionally potent and selective human MAO-B inhibitor with an IC50 of 0.029 μM and a selectivity index (SI) of 113.1 over MAO-A [1]. No published MAO inhibitory data exist for 4-(dimethylamino)-2',4'-dimethoxychalcone (CAS 1237-50-9). However, SAR evidence from the Rojas et al. (2002) dimethylamino-chalcone series indicates that A-ring methoxylation—specifically the 2',4'-dimethoxy pattern—generally reduces or eliminates biological potency across multiple target endpoints (NO, PGE2) [2]. Based on this class-level SAR precedent, the 2',4'-dimethoxy substitution is expected to significantly attenuate or abrogate the MAO-B inhibitory activity that defines the simpler DMAC scaffold .

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

NO-Scavenging Activity Gap vs. 3',4'-Dimethoxy Isomer CH11

In a direct NO-scavenging competitive assay against oxyhemoglobin (HbO2), the 3',4'-dimethoxy isomer CH11 (4-dimethylamino-3',4'-dimethoxychalcone) demonstrated second-order rate constants k(s) for NO reaction in the same range as HbO2 itself, with CH11 exerting the greatest effect among three tested chalcones (CH8, CH11, CH12) [1]. The 2',4'-dimethoxy isomer (CAS 1237-50-9) was not included in this NO-scavenging study. Furthermore, no free radical scavenging data (DPPH or other assays) have been reported for the 2',4'-dimethoxy compound . The absence of NO-scavenging data represents a significant evidence gap that distinguishes the 2',4'-dimethoxy isomer from its 3',4'-dimethoxy counterpart in procurement specifications for redox biology applications.

Nitric oxide scavenging Free radical biology Isomer comparison

Evidence-Based Application Scenarios for Procurement


Negative Control in Dimethylamino-Chalcone Anti-Inflammatory SAR

Based on the Nowakowska (2007) review evidence that 2',4'-dimethoxylation yields 'less active or inactive compounds' while the 2',5'-dimethoxy isomer achieves submicromolar IC50 values in NO/PGE2 inhibition [1], 4-(dimethylamino)-2',4'-dimethoxychalcone (CAS 1237-50-9) is ideally suited as a structurally matched negative control in SAR studies of dimethylamino-chalcone anti-inflammatory agents. Its near-identical physicochemical properties to active isomers (MW, logP, chromophore) combined with its diminished activity profile make it a high-quality inactive comparator that controls for non-specific effects while preserving scaffold identity.

Reference Standard for Isomer-Specific Analytical Method Development

The distinct physicochemical signature of CAS 1237-50-9—molecular weight 311.37 g/mol, density 1.128 g/cm³, boiling point 492 °C, and refractive index 1.603 [1]—enables its use as a reference standard for developing isomer-resolving analytical methods (HPLC, LC-MS, GC-MS). When procuring active dimethylamino-chalcone isomers (e.g., the 2',5'-dimethoxy or 3',4'-dimethoxy variants), inclusion of the 2',4'-dimethoxy compound as a system suitability standard ensures that positional isomer contaminants can be detected and quantified, preventing procurement of isomerically impure material that could confound biological results.

Mechanistic Probe for A-Ring Methoxy Position in Target Engagement

The dramatic activity difference between the 2',4'-dimethoxy (inactive) and 2',5'-dimethoxy (potent, IC50 ~0.6 μM) isomers in the RAW 264.7 NO/PGE2 assay system [1] provides a powerful tool for computational docking and molecular dynamics studies aimed at understanding how methoxy group positioning on the chalcone A-ring governs target engagement with iNOS and COX-2. The 2',4'-dimethoxy compound serves as the inactive counterpart in matched molecular pair analysis, enabling identification of critical hydrogen-bonding or steric interactions that dictate target binding.

Fluorescent Probe Scaffold Leveraging Donor-Acceptor Photophysics

The 4-dimethylamino substituent on this chalcone functions as a strong electron-donating group in a donor-π-acceptor (D-π-A) system, endowing 4-(dimethylamino)-chalcones with solvent-dependent fluorescence and intramolecular charge transfer (ICT) properties relevant to fluorescent probe design [1]. While direct photophysical data for the 2',4'-dimethoxy derivative remain sparse, the class-level photophysical behavior of 4-dimethylaminochalcones—including excited-state relaxation dynamics and medium-polarity-dependent emission—suggests potential utility as a scaffold for developing environment-sensitive fluorescent probes, with the 2',4'-dimethoxy substitution pattern offering a distinct polarity and steric profile compared to other regioisomers.

Quote Request

Request a Quote for 4-(Dimethylamino)-2',4'-dimethoxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.